Muramic acid

Microbial Ecology Soil Biochemistry Environmental Monitoring

Muramic acid (MurAc, CAS 484-57-1, C9H17NO7, MW 251.23 g/mol) is an amino sugar acid consisting of glucosamine ether-linked to (R)-lactic acid at the C-3 position. It occurs naturally as the N-acetyl derivative (N-acetylmuramic acid, MurNAc) in peptidoglycan, the structural polymer of eubacterial cell walls.

Molecular Formula C9H17NO7
Molecular Weight 251.23 g/mol
CAS No. 484-57-1
Cat. No. B12293920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuramic acid
CAS484-57-1
Molecular FormulaC9H17NO7
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1C(C(OC(C1O)CO)O)N
InChIInChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1
InChIKeyMSFSPUZXLOGKHJ-PGYHGBPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Muramic Acid (CAS 484-57-1) for Bacterial Biomarker Assays and Analytical Research


Muramic acid (MurAc, CAS 484-57-1, C9H17NO7, MW 251.23 g/mol) is an amino sugar acid consisting of glucosamine ether-linked to (R)-lactic acid at the C-3 position [1][2]. It occurs naturally as the N-acetyl derivative (N-acetylmuramic acid, MurNAc) in peptidoglycan, the structural polymer of eubacterial cell walls [3]. As a unique constituent of bacterial peptidoglycan and not found in mammalian tissues or fungal cell walls, muramic acid serves as a highly specific chemical marker for bacterial biomass, cell wall debris, and contamination assessment in complex environmental and clinical matrices [4].

Why Muramic Acid Cannot Be Substituted with N-Acetylmuramic Acid or Other Amino Sugars


Muramic acid occupies a distinct analytical and biochemical niche that structurally related compounds cannot adequately fill. Unlike N-acetylmuramic acid (MurNAc), which is the naturally occurring form in peptidoglycan, the non-acetylated muramic acid is the actual target analyte in numerous validated analytical methods for bacterial quantification [1]. Furthermore, muramic acid provides bacterial specificity that broader amino sugar markers cannot achieve: glucosamine is present in both bacterial peptidoglycan and fungal chitin, galactosamine and mannosamine are non-specific microbial markers, whereas muramic acid is exclusive to bacterial peptidoglycan [2]. The enzymatic recognition of muramic acid also differs fundamentally from its N-acetylated counterpart—bacterial kinases such as MurK strictly require the N-acetyl group for phosphorylation, with non-acetylated muramic acid and glucosamine showing no substrate activity [3].

Muramic Acid Product Differentiation Evidence: Quantitative Comparison Against Analogs and Alternatives


Bacterial-Specific Biomarker vs. Glucosamine and Other Amino Sugars in Environmental Matrices

Muramic acid (MurN) provides exclusive bacterial specificity compared to glucosamine (GlcN), galactosamine (GalN), and mannosamine (ManN). In soil amino sugar analysis, MurN constitutes only 7% of total amino sugars on average, versus GlcN at 60%, GalN at 30%, and ManN at 4% [1]. While GlcN is present in both fungal chitin and bacterial peptidoglycan, MurN is highly specific for bacteria, allowing bacterial residue quantification only after correcting for the bacterial GlcN contribution [1]. In agricultural soil studies, total glucosamine concentrations (745-2076 mg/kg soil) were 54 to 745 times larger than living fungal biomass estimates, whereas muramic acid concentrations (37-79 mg/kg soil) were 26 to 82 times larger than bacterial biomass estimates, demonstrating that MurN provides a more direct and less confounded proxy for bacterial residues [2].

Microbial Ecology Soil Biochemistry Environmental Monitoring

Enzymatic Discrimination: Muramic Acid vs. N-Acetylmuramic Acid in Bacterial Kinase Recognition

The bacterial kinase MurK from Clostridium acetobutylicum exhibits absolute substrate discrimination between N-acetylated and non-acetylated forms. N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) are phosphorylated with Km values of 190 μM and 127 μM, respectively, and a kcat of 65.0 s⁻¹ that is 1.5-fold higher for GlcNAc [1]. In contrast, the non-N-acetylated forms—muramic acid and glucosamine—showed no detectable substrate activity for the enzyme [1]. In Tannerella forsythia MurK, the specificity is even more pronounced: a 6 × 10⁴-fold higher catalytic efficiency (kcat/Km) for MurNAc than for GlcNAc, with kcat values of 10.5 s⁻¹ vs. 0.1 s⁻¹ and Km values of 200 μM vs. 116 mM, respectively [2].

Enzymology Bacterial Metabolism Peptidoglycan Recycling

ESI-MS/MS Detection Sensitivity: Muramic Acid as a Bacterial vs. Fungal Discrimination Tool

Electrospray tandem mass spectrometry (ESI-MS/MS) analysis of native, underivatized muramic acid enables direct visual and quantitative differentiation between bacterial and fungal samples. In bacterial hydrolysates, the protonated molecular ion of muramic acid at m/z 252 produced characteristic product ion spectra identical to pure muramic acid standard, whereas fungal hydrolysates produced no characteristic product ion spectrum from m/z 252 [1]. Using multiple reaction monitoring (MRM) following muramic acid fragmentations (m/z 252 → 144 and m/z 252 → 126), quantitative differentiation was achieved with increased sensitivity compared to single-stage MS [1]. This method required minimal sample preparation—only sulfuric acid hydrolysis followed by organic base extraction—and allowed rapid sample throughput for whole bacterial cell hydrolysate analysis [1].

Analytical Chemistry Mass Spectrometry Microbial Detection

LC-MS/MS Sensitivity Enhancement: Muramic Acid Methyl Ester vs. Native Muramic Acid

Muramic acid methyl ester (MAME), formed during methanolic hydrolysis, provides 12.5-fold greater sensitivity than native muramic acid (MA) when analyzed by LC-MS/MS [1]. MAME was identified and confirmed as a specific marker of peptidoglycan using high-resolution MS and MS/MS spectra, representing the first proposed compound of its kind for this application [1]. The method employing MAME achieved a limit of detection (LOD) of 0.7 ng/filter and linearity with R² = 0.997 through a simple pretreatment process, with recovery of 99.4% following hydrophobic matrix removal and neutralization with solvent reconstruction [1]. In comparison, the 3-OHFA method (for Gram-negative endotoxin markers) showed recovery ranging from 82.1% to 103.2% with LOD of 0.5-1.1 ng/filter [1].

Analytical Method Development LC-MS/MS Trace Analysis

Chromatographic Separation: HILIC-MS Quantitation of Muramic Acid vs. Amino Sugar Stereoisomers

A hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) method enables simultaneous quantitation of muramic acid alongside the stereoisomer amino sugars glucosamine, galactosamine, and mannosamine, plus N-acetylglucosamine, in a single run under 8 minutes . Detection limits were 5 µg L⁻¹ for muramic acid, glucosamine, and mannosamine, and 20 µg L⁻¹ for galactosamine . Across expected analytical ranges, response was highly linear with accuracy <25% and precision <15% over three orders of magnitude . This direct analysis approach eliminates the derivatization required for GC methods and the separate analytical method required for muramic acid when using ion chromatography alone .

Chromatography Biogeochemistry Environmental Analysis

Optimal Applications for Muramic Acid (CAS 484-57-1) Based on Quantifiable Differentiation


Bacterial Contamination Assessment in Indoor Air and Dust Using GC-MS or LC-MS/MS

Muramic acid serves as a quantitative chemical marker for bacterial peptidoglycan in airborne dust samples, enabling non-culture-based microbial contamination assessment. In validated studies, primary hospital air-conditioning filters contained 26.3 ± 10.0 ng muramic acid/mg dust, secondary filters contained 5.3 ± 5.4 ng/mg, and home air-conditioner dust contained 31.7 ± 13.4 ng/mg [1]. The LC-MS/MS method using muramic acid methyl ester (MAME) achieves LOD of 0.7 ng/filter with 99.4% recovery [2].

Soil Microbial Community Structure Analysis and Carbon Sequestration Studies

Muramic acid enables unambiguous bacterial residue quantification in complex soil matrices, unlike glucosamine which requires correction for fungal contributions. In agricultural soils, muramic acid concentrations range from 37-79 mg/kg soil, while glucosamine ranges from 745-2076 mg/kg soil [3]. The GlcN/MurN ratio shifts from 18.8-23.0 in conventional tillage to 32.0-42.2 in no-tillage systems, enabling tracking of fungal-to-bacterial biomass dynamics [3].

Bacterial vs. Fungal Discrimination in Whole Cell Hydrolysates via ESI-MS/MS

Native muramic acid enables direct ESI-MS/MS differentiation of bacterial from fungal contamination without derivatization. Bacterial hydrolysates produce characteristic muramic acid product ion spectra from m/z 252, while fungal samples produce none [4]. MRM monitoring of m/z 252 → 144 and m/z 252 → 126 transitions enables quantitative analysis with minimal sample preparation—only acid hydrolysis and organic base extraction [4].

Negative Control and Substrate Specificity Studies in Peptidoglycan Enzymology

Non-acetylated muramic acid is essential as a negative control substrate in bacterial kinase and peptidoglycan recycling assays. The bacterial kinase MurK phosphorylates N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) with Km values of 190 μM and 127 μM respectively, but exhibits no detectable activity toward non-acetylated muramic acid or glucosamine [5].

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